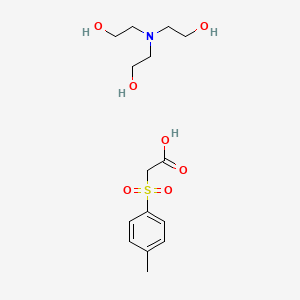
(4-Methylphenylsulfonyl)acetic acid triethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenylsulfonyl)acetic acid triethanolamine is a compound that combines (4-methylphenylsulfonyl)acetic acid with triethanolamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenylsulfonyl)acetic acid typically involves the sulfonation of toluene followed by carboxylation. Triethanolamine can be synthesized by the reaction of ethylene oxide with ammonia. The combination of these two compounds can be achieved through a condensation reaction, where (4-methylphenylsulfonyl)acetic acid reacts with triethanolamine under controlled conditions .
Industrial Production Methods
Industrial production of (4-methylphenylsulfonyl)acetic acid triethanolamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenylsulfonyl)acetic acid triethanolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
(4-Methylphenylsulfonyl)acetic acid triethanolamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-methylphenylsulfonyl)acetic acid triethanolamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the triethanolamine moiety can act as a chelating agent, binding to metal ions and affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenylsulfonyl)oxyacetic acid
- Methyl (4-methylphenylsulfonyl)aminoacetic acid
- 4-(Difluoromethylsulfonyl)phenylacetic acid
- (4-Hydroxybenzothioyl)sulfanylacetic acid
- (4-Aminophenylsulfonyl)aminoacetic acid
Uniqueness
(4-Methylphenylsulfonyl)acetic acid triethanolamine is unique due to its combination of sulfonyl and triethanolamine functionalities, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
102582-89-8 |
|---|---|
Molecular Formula |
C15H25NO7S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-methylphenyl)sulfonylacetic acid |
InChI |
InChI=1S/C9H10O4S.C6H15NO3/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11;8-4-1-7(2-5-9)3-6-10/h2-5H,6H2,1H3,(H,10,11);8-10H,1-6H2 |
InChI Key |
ZVSSXYVNOYLDJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















